(r)-3-(3-Chlorophenyl)-beta-alaninol
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Overview
Description
®-3-(3-Chlorophenyl)-beta-alaninol is a chiral compound with a specific configuration, characterized by the presence of a chlorophenyl group attached to the beta position of alaninol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(3-Chlorophenyl)-beta-alaninol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorobenzaldehyde and alanine.
Formation of Intermediate: The initial step involves the condensation of 3-chlorobenzaldehyde with alanine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a suitable reducing agent, such as sodium borohydride, to yield ®-3-(3-Chlorophenyl)-beta-alaninol.
Industrial Production Methods
Industrial production methods for ®-3-(3-Chlorophenyl)-beta-alaninol may involve more efficient and scalable processes, such as:
Catalytic Hydrogenation: Using a chiral catalyst to achieve enantioselective hydrogenation of the intermediate Schiff base.
Enzymatic Resolution: Employing enzymes to selectively produce the desired enantiomer from a racemic mixture.
Chemical Reactions Analysis
Types of Reactions
®-3-(3-Chlorophenyl)-beta-alaninol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
®-3-(3-Chlorophenyl)-beta-alaninol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-3-(3-Chlorophenyl)-beta-alaninol involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(s)-3-(3-Chlorophenyl)-beta-alaninol: The enantiomer of the compound with opposite chirality.
3-(3-Chlorophenyl)-alanine: A structurally similar compound lacking the hydroxyl group.
3-(4-Chlorophenyl)-beta-alaninol: A positional isomer with the chlorine atom at the para position.
Uniqueness
®-3-(3-Chlorophenyl)-beta-alaninol is unique due to its specific chiral configuration and the presence of the chlorophenyl group at the beta position. This configuration imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(3R)-3-amino-3-(3-chlorophenyl)propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c10-8-3-1-2-7(6-8)9(11)4-5-12/h1-3,6,9,12H,4-5,11H2/t9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMOQQKIRFWPQL-SECBINFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CCO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)[C@@H](CCO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426890 |
Source
|
Record name | (r)-3-(3-chlorophenyl)-beta-alaninol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1213949-37-1 |
Source
|
Record name | (r)-3-(3-chlorophenyl)-beta-alaninol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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